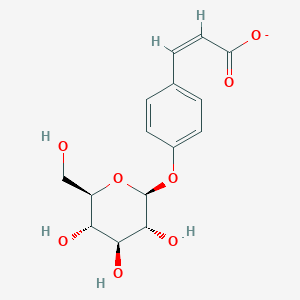

4'-O-beta-D-Glucosyl-cis-p-coumarate

Description

Significance of Glycosylated Phenolic Acids in Plant Biology and Phytochemistry

Glycosylated phenolic acids represent a diverse and significant class of secondary metabolites in the plant kingdom. The addition of a sugar moiety, most commonly glucose, to a phenolic acid backbone dramatically alters its physicochemical properties, such as solubility, stability, and reactivity. This glycosylation is a key mechanism for plants to regulate the localization, transport, and biological activity of these compounds. nih.gov In phytochemistry, the study of these glycosides is crucial for understanding plant defense mechanisms, pigmentation, and responses to environmental stress. Furthermore, these compounds are of interest for their potential bioactivities.

Overview of cis-p-coumaric acid Derivatives and Their Research Relevance

p-Coumaric acid is a widespread hydroxycinnamic acid in nature, existing in both trans and cis isomeric forms, with the trans isomer being the more stable and abundant. researchgate.net Derivatives of cis-p-coumaric acid, while less common, are gaining research interest due to their unique biological roles and stereochemistry. researchgate.netnih.gov These derivatives are involved in various physiological processes in plants and have demonstrated a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. plantaedb.comresearchgate.net The conjugation of cis-p-coumaric acid with other molecules, such as glucose, can enhance its biological efficacy. nih.gov

Scope and Research Focus on 4'-O-beta-D-Glucosyl-cis-p-coumarate

This article focuses specifically on this compound, a glycoside of the cis isomer of p-coumaric acid. The research interest in this particular compound stems from its identification in various medicinal plants and its potential contribution to their therapeutic properties. The scope of this review is to consolidate the current scientific knowledge regarding its natural sources, biosynthesis, and reported biological activities, providing a foundational understanding of its role in natural products research.

Table 1: Chemical Properties of 4'-O-beta-D-Glucosyl-cis-p-coumaric acid

| Property | Value |

|---|---|

| Molecular Formula | C15H18O8 |

| Molecular Weight | 326.30 g/mol |

| IUPAC Name | (2Z)-3-[4-(β-D-glucopyranosyloxy)phenyl]prop-2-enoic acid |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H17O8- |

|---|---|

Molecular Weight |

325.29 g/mol |

IUPAC Name |

(Z)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate |

InChI |

InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-1-8(2-5-9)3-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/p-1/b6-3-/t10-,12-,13+,14-,15-/m1/s1 |

InChI Key |

LJFYQZQUAULRDF-LSSWKVNRSA-M |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Chemotaxonomic Distribution

Distribution Across Plant Taxa and Families

The compound is found in a variety of plant lineages, from early diverging non-vascular plants to both monocotyledonous and dicotyledonous flowering plants. This broad distribution suggests a conserved and fundamental role in plant biochemistry.

4'-O-beta-D-Glucosyl-cis-p-coumarate and its derivatives have been identified in both major groups of flowering plants.

Monocotyledons: The compound is notably present in species of the genus Aloe, such as Aloe vera (family Asphodelaceae). researchgate.net The chemistry of Aloe species is rich in aromatic compounds, including various chromones and anthrones that are often glycosylated and acylated with p-coumaric acid. ben-erikvanwyk.com

Dicotyledons: The presence of this compound is well-documented in several dicot families. It has been isolated from Nelumbo nucifera (lotus, family Nelumbonaceae) and reported in Acanthus ilicifolius (family Acanthaceae) and Breynia rostrata (family Phyllanthaceae). nih.gov While not explicitly confirmed for Fagopyrum esculentum (buckwheat), this species is known to be rich in various derivatives of p-coumaric acid.

Detailed phytochemical analyses have confirmed the presence of this compound or its immediate enzymatic product in a diverse array of specific plants:

Acanthus ilicifolius and Breynia rostrata : The compound has been reported in these dicotyledonous species. nih.gov

Nelumbo nucifera : It is a known natural compound isolated from the sacred lotus (B1177795).

Sphagnum fallax : The enzyme UDP-glucose:cis-p-coumarate beta-D-glucosyltransferase, which specifically catalyzes the formation of this compound, was isolated from this peat moss, confirming its synthesis pathway in non-vascular plants.

Asplenium ruprechtii : While direct isolation of the cis-glucoside is not documented in available literature, ferns are known to produce a wide range of phenolic compounds, including derivatives of p-coumaric acid.

Aloe vera : Derivatives of cis-p-coumaric acid have been identified in the leaves of various Aloe species, where they form parts of more complex molecules.

Fagopyrum esculentum : Common buckwheat is a significant source of p-coumaric acid and its derivatives, which are important for its metabolic processes.

Table 1: Documented Occurrence of this compound and its Derivatives in Selected Species

| Species Name | Common Name | Plant Group | Family | Reference |

|---|---|---|---|---|

| Acanthus ilicifolius | Holy-leaved Acanthus | Dicot | Acanthaceae | nih.gov |

| Aloe vera | Aloe Vera | Monocot | Asphodelaceae | researchgate.net |

| Breynia rostrata | Dicot | Phyllanthaceae | nih.gov | |

| Nelumbo nucifera | Sacred Lotus | Dicot | Nelumbonaceae | |

| Sphagnum fallax | Peat Moss | Bryophyte | Sphagnaceae |

Tissue-Specific Localization and Developmental Stage-Dependent Accumulation in Plants

The localization of p-coumaric acid derivatives is often tied to specific tissues and developmental stages, reflecting their functional roles. While data specific to 4'-O-beta-D-glusosyl-cis-p-coumarate is limited, studies on its parent compound, p-coumaric acid (pCA), offer valuable insights.

In grasses such as sorghum, pCA is characteristically ester-linked to cell wall components like arabinoxylans and lignin (B12514952). jst.go.jp Research on developing sorghum internodes has shown that while ferulic acid (FA) accumulates primarily during cell elongation, the accumulation of pCA significantly increases after the elongation stage, during secondary cell wall thickening. jst.go.jp This suggests a role in the later stages of cell development and maturation. These pCA molecules, which are often transported as glucosides to the site of action, are crucial for cross-linking cell wall polymers, thereby providing structural reinforcement. researchgate.netresearchgate.net The glucosylated form enhances water solubility, facilitating transport within the cell before it is incorporated into the cell wall matrix.

Presence as a Moiety in Complex Plant Natural Products

This compound often serves as an intermediate or a structural moiety that is incorporated into larger, more complex molecules, such as acylated anthocyanins and chromone (B188151) glycosides. This acylation is a key strategy used by plants to modify the stability, solubility, and color of pigments.

Acylated Anthocyanins : Anthocyanins are water-soluble pigments responsible for many of the red, purple, and blue colors in plants. Acylation with hydroxycinnamic acids like p-coumaric acid is common and significantly impacts their properties. wikipedia.org The cis or trans configuration of the p-coumaroyl group has a strong influence on the color and stability of the anthocyanin. nih.gov Studies have shown that cis-acylated anthocyanins can exhibit bluer hues compared to their trans counterparts and have different stability profiles across various pH levels. nih.gov For example, malvidin-3-O-(6-p-coumaroyl)glucoside exists in both cis and trans isomeric forms in grapes and wine. wikipedia.org

Isoaloeresin Glycosides : In Aloe species, p-coumaric acid is a key acylating group in a class of C-glycosylchromones. Aloeresin A, for instance, is known as 2''-O-p-coumaroylaloesin. nih.gov Its structure features a p-coumaric acid molecule esterified to the glucose moiety of aloesin. Similarly, Isoaloeresin D is a complex chromone from Aloe vera that incorporates a p-coumaroyl group attached to the glucosyl unit. ben-erikvanwyk.comnih.gov Although the more stable trans-isomer is typically identified in these specific complex isolates, the enzymatic machinery to produce the cis-glucoside precursor exists, highlighting the diverse metabolic pathways within plants. nih.govnih.gov

Biosynthetic Pathways and Enzymatic Mechanisms

Precursor Generation via the Phenylpropanoid and Shikimate Pathways

The journey to 4'-O-beta-D-Glucosyl-cis-p-coumarate begins with the shikimate pathway, a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (B93156) and erythrose-4-phosphate into chorismate. nih.govwikipedia.org Chorismate is a critical branch-point intermediate, leading to the synthesis of the aromatic amino acids L-phenylalanine and L-tyrosine. wikipedia.org These amino acids then enter the phenylpropanoid pathway, which is responsible for producing a wide variety of compounds, including the essential precursor to our target molecule, p-coumaric acid. wikipedia.orgrsc.orgbioone.org The phenylpropanoid pathway is crucial for the biosynthesis of lignins, flavonoids, and many other phenolic compounds. wikipedia.orgbioone.org

The entry point into the phenylpropanoid pathway involves the deamination of L-phenylalanine or L-tyrosine.

From L-Phenylalanine: The enzyme Phenylalanine Ammonia Lyase (PAL) (EC 4.3.1.5) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. wikipedia.orgnih.govresearchgate.netprepchem.com This is a key regulatory step in the pathway. researchgate.net The trans-cinnamic acid is then hydroxylated at the para position by Cinnamate (B1238496) 4-hydroxylase (C4H) (EC 1.14.13.11), a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid. bioone.orgbohrium.comwikipedia.org

From L-Tyrosine: In some organisms, particularly certain plants and bacteria, a more direct route exists. wikipedia.orgwikipedia.org The enzyme Tyrosine Ammonia Lyase (TAL) (EC 4.3.1.23) directly catalyzes the deamination of L-tyrosine to generate p-coumaric acid. researchgate.netmdpi.comnih.gov This bypasses the need for L-phenylalanine and the subsequent hydroxylation step. nih.gov

The following table summarizes the enzymatic conversions of the precursor amino acids.

| Precursor | Enzyme | Product |

| L-Phenylalanine | Phenylalanine Ammonia Lyase (PAL) | trans-Cinnamic Acid |

| trans-Cinnamic Acid | Cinnamate 4-hydroxylase (C4H) | p-Coumaric Acid |

| L-Tyrosine | Tyrosine Ammonia Lyase (TAL) | p-Coumaric Acid |

Following its synthesis, p-coumaric acid is activated to its thioester form, p-Coumaroyl-CoA. This reaction is catalyzed by 4-Coumarate-CoA Ligase (4CL) (EC 6.2.1.12). researchgate.netrsc.orgacs.org The activation, which utilizes ATP and Coenzyme A, is a critical step that prepares the p-coumarate molecule for a variety of subsequent biosynthetic reactions. bioone.org

p-Coumaroyl-CoA is a pivotal intermediate in plant metabolism, standing at the crossroads of numerous biosynthetic branches. wikipedia.orgresearchgate.netwikipedia.org It serves as the direct precursor for the synthesis of flavonoids, stilbenes, lignols, and other phenylpropanoids. wikipedia.orgbioone.orgrsc.orgwikipedia.org While p-Coumaroyl-CoA is the gateway to these complex molecules, the biosynthesis of this compound proceeds from the non-activated cis-isomer of p-coumarate.

Glycosylation of cis-p-Coumarate

The final and defining step in the formation of this compound is the attachment of a glucose molecule to the hydroxyl group of cis-p-coumarate. This glycosylation is a highly specific enzymatic reaction.

The enzyme responsible for this specific glycosylation is classified as UDP-glucose:cis-p-coumarate Beta-D-glucosyltransferase , with the Enzyme Commission (EC) number 2.4.1.209 . wikipedia.orgqmul.ac.ukwikipedia.orgcreative-enzymes.comenzymes.me.ukexpasy.orgexpasy.org This enzyme belongs to the family of glycosyltransferases, specifically the hexosyltransferases. wikipedia.org

The systematic name for this enzyme is UDP-glucose:cis-p-coumarate beta-D-glucosyltransferase . wikipedia.orgqmul.ac.uk It catalyzes the following chemical reaction: UDP-glucose + cis-p-coumarate <=> UDP + this compound wikipedia.orgqmul.ac.ukcreative-enzymes.com

A key characteristic of this enzyme, as isolated from the peat moss Sphagnum fallax, is its stereospecificity. It specifically utilizes the cis-isomer of p-coumaric acid as the glucosyl acceptor and does not act on the corresponding trans-isomer. qmul.ac.ukcreative-enzymes.com The enzyme from Sphagnum fallax can also use cis-caffeic acid as an acceptor, though it shows a preference for cis-p-coumarate. qmul.ac.ukcreative-enzymes.com

The enzyme EC 2.4.1.209 is part of the large and diverse superfamily of UDP-glycosyltransferases (UGTs) . In plants, these enzymes are classified into families based on amino acid sequence similarity. jspb.jpnih.gov UGTs play a crucial role in the metabolism of a wide array of natural products, including flavonoids, terpenoids, and phenylpropanoids, by catalyzing the transfer of a sugar moiety from an activated donor, like UDP-glucose, to an acceptor molecule. jspb.jpnih.gov This glycosylation can alter the solubility, stability, and biological activity of the acceptor molecule. jspb.jpnih.gov

The Family 1 Glycosyltransferases (GT1) in plants, such as those found in the model organism Arabidopsis thaliana, are numerous and exhibit a wide range of substrate specificities. jspb.jpnih.gov While EC 2.4.1.209 is defined by its specific action on cis-p-coumarate, other UGTs have been extensively studied for their roles in modifying related phenylpropanoid compounds.

For instance, members of the UGT73 and UGT78 families in Arabidopsis are known to be involved in flavonoid biosynthesis. nih.govresearchgate.netnih.gov

UGT78D2 : This enzyme has been identified as a flavonol 3-O-glucosyltransferase, transferring glucose to the 3-hydroxyl group of flavonoids like kaempferol (B1673270) and quercetin. researchgate.net

UGT73C6 : This enzyme acts as a flavonol-3-O-glycoside-7-O-glucosyltransferase. nih.govresearchgate.net It specifically transfers a glucose molecule to the 7-hydroxyl group of a flavonol that is already glycosylated at the 3-position, such as kaempferol-3-O-rhamnoside. nih.govresearchgate.net

While these specific UGTs act on different substrates than cis-p-coumarate, their study provides insight into the functional diversity and specificity within the plant UGT superfamily. jspb.jp The ability of these enzymes to recognize specific hydroxyl groups on complex aromatic structures underscores the precise catalytic mechanisms that have evolved to generate the vast chemical diversity observed in plant secondary metabolites. The identification and characterization of the specific UGT responsible for this compound formation in different plant species remains an area of active research.

The following table details the properties of the key glycosyltransferase.

| Enzyme | EC Number | Reaction | Substrates | Products |

| UDP-glucose:cis-p-coumarate Beta-D-glucosyltransferase | 2.4.1.209 | Glycosylation | UDP-glucose, cis-p-coumarate | UDP, this compound |

Cofactor Requirements and Optimal Reaction Parameters for Enzymatic Synthesis

The synthesis of this compound is dependent on a specific sugar donor, which acts as a cofactor in the enzymatic reaction.

UDP-glucose + cis-p-Coumarate ⇌ this compound + UDP qmul.ac.uk

Optimal Reaction Parameters: Detailed characterization of the UDP-glucose:cis-p-coumaric acid-beta-D-glucosyltransferase from Sphagnum fallax was performed by Rasmussen and Rudolph in 1997. While the full specifics of their findings regarding optimal pH and temperature are not widely available in public databases, the study established the fundamental requirements for the enzyme's activity. General parameters for similar plant glucosyltransferases often include a slightly acidic to neutral pH range and temperatures between 25-40 °C.

| Parameter | Requirement/Observation |

| Enzyme | cis-p-coumarate glucosyltransferase (EC 2.4.1.209) |

| Substrate (Aglycone) | cis-p-Coumarate |

| Substrate (Sugar Donor) | UDP-glucose |

| Product | This compound and UDP |

| Stereospecificity | Specific for the cis-isomer of p-coumarate. |

Data derived from the systematic name and reaction of the enzyme. qmul.ac.uk

Regulation of Biosynthetic Gene Expression

The biosynthesis of this compound is intrinsically linked to the availability of its precursor, p-coumarate. The expression of genes involved in the p-coumarate biosynthetic pathway is tightly regulated by a network of genetic and environmental factors.

Genetic Regulation of Precursor Pathways (e.g., CouR and FapR transcriptional repressors)

The synthesis of p-coumarate is a critical branch point in the phenylpropanoid pathway. The regulation of enzymes such as 4-coumarate:CoA ligase (4CL), which produces p-coumaroyl-CoA, is crucial. In some bacteria, transcriptional repressors play a key role in controlling the levels of p-coumarate precursors.

CouR: The transcriptional repressor CouR , a member of the MarR family of transcription factors, has been identified as a negative regulator of genes involved in p-coumarate catabolism in organisms like Rhodopseudomonas palustris. CouR specifically binds to its DNA operator sequence to repress gene expression. This repression is alleviated by the binding of p-coumaroyl-CoA , the activated form of p-coumarate. This creates a feedback loop where high levels of p-coumaroyl-CoA prevent its own further breakdown by inhibiting the repressor of the catabolic pathway.

FapR: Another transcriptional repressor, FapR , is involved in regulating fatty acid and malonic acid metabolism. It responds to the levels of malonyl-CoA , a key building block for the synthesis of flavonoids and other secondary metabolites derived from p-coumaroyl-CoA. In engineered systems, FapR has been used to control the expression of 4CL. At low malonyl-CoA concentrations, FapR binds to its target DNA and represses the expression of 4CL, thus limiting the production of p-coumaroyl-CoA. When malonyl-CoA levels are high, it binds to FapR, causing it to dissociate from the DNA and allowing for increased 4CL expression.

A dual-regulation system utilizing both CouR and FapR has been demonstrated to dynamically control the production of p-coumaroyl-CoA, balancing precursor supply with the availability of other key metabolites.

| Repressor | Sensing Molecule | Effect on Gene Expression |

| CouR | p-coumaroyl-CoA | Alleviates repression of catabolic genes. |

| FapR | Malonyl-CoA | Alleviates repression of biosynthetic genes (e.g., 4CL). |

Environmental and Developmental Influences on Biosynthesis

The production of p-coumaric acid and its glycosides is influenced by a variety of external and internal cues, reflecting the plant's adaptation to its environment and its developmental stage.

Environmental Factors:

Light: The biosynthesis of phenylpropanoids, including p-coumaric acid, is often induced by light. Key enzymes in the pathway, such as phenylalanine ammonia-lyase (PAL) and 4-coumarate:CoA ligase (4CL), show coordinated increases in mRNA activity upon irradiation.

Pathogen Defense: Plants can increase the production of phenolic compounds like p-coumaric acid in response to pathogen attack or treatment with "elicitors" (molecules that mimic a pathogen). This is part of the plant's defense mechanism.

Abiotic Stress: Environmental stresses such as drought and high salinity can significantly impact the biosynthesis of phenolic acids. While prolonged drought has been shown to decrease levels of some phenolic acids in maize, the application of p-coumaric acid has been found to help mitigate the effects of salt stress in some plants.

Developmental Influences:

Lignification: p-Coumaric acid is a precursor to lignin (B12514952), a complex polymer that provides structural support to plant cell walls. The biosynthesis and deposition of p-coumaric acid are therefore closely linked to the developmental stage of the plant, particularly during secondary cell wall formation and the maturation of tissues like internodes in grasses.

Growth and Development: As a secondary metabolite, p-coumaric acid and its derivatives are involved in various aspects of plant growth and development, although they are not considered essential for primary growth. Their production can vary significantly between different plant organs and tissues.

Metabolism and Biotransformation

Hydrolysis and Aglycone Release

The release of the active p-coumaric acid moiety from its glucoside form is a critical step in its metabolism. This is achieved through both chemical and enzymatic hydrolysis.

Under acidic conditions, the glycosidic bond of 4'-O-beta-D-Glucosyl-cis-p-coumarate is susceptible to chemical hydrolysis. This reaction involves the cleavage of the ether linkage between the glucose molecule and the phenolic hydroxyl group of cis-p-coumaric acid. The mechanism for acid-catalyzed hydrolysis of glycosides typically begins with the protonation of the glycosidic oxygen atom. libretexts.org This is followed by the nucleophilic attack of a water molecule on the anomeric carbon, leading to the cleavage of the carbon-oxygen bond and the subsequent release of glucose and the aglycone, cis-p-coumaric acid. libretexts.orgchemistrysteps.com Studies have demonstrated that treatment with acid, such as N HCl, effectively hydrolyzes the compound to yield mainly cis-p-coumaric acid.

Enzymatic hydrolysis represents a highly efficient and specific mechanism for the release of the aglycone. Beta-glucosidases (EC 3.2.1.21) are enzymes that catalyze the hydrolysis of terminal, non-reducing beta-D-glucosyl residues from beta-D-glucosides. ebi.ac.ukjmb.or.kr These enzymes operate via a retaining mechanism that involves a two-step, double-displacement reaction, resulting in the cleavage of the β-glycosidic bond and the release of β-D-glucose. ebi.ac.uk

Research has shown that this compound is rapidly hydrolyzed by beta-glucosidases. The specificity of these enzymes can vary; some exhibit broad specificity, hydrolyzing a wide range of glycosidic substrates, while others are highly specific to their natural substrate. nih.govmdpi.com For instance, a beta-glucosidase purified from Plumeria obtusa demonstrated high specificity for a natural coumarate glucoside substrate. nih.gov This enzymatic action is a key step in making the p-coumaric acid aglycone available for absorption and further metabolism in biological systems.

In Vivo Metabolic Fates within Biological Systems (excluding human metabolism)

Following oral administration in non-human biological systems, such as rats, p-coumaric acid glucosides are generally poorly absorbed in the gastrointestinal tract in their intact form. nih.gov The primary metabolic event is the hydrolysis of the glucoside to p-coumaric acid, which is then absorbed. nih.gov

Once absorbed, p-coumaric acid undergoes several metabolic transformations. In rats, p-coumaric acid has been detected in the plasma and is known to inhibit gluconeogenesis in the liver. nih.govnih.gov It can also be excreted in its original form. nih.gov Further metabolism of p-coumaric acid leads to the formation of various metabolites that have been identified in plasma and urine. These include products of reduction and conjugation. For example, in the rumen of sheep, the 2-propenoic side chain of p-coumaric acid is hydrogenated to form phloretic acid. Studies in rats have identified metabolites such as m-dihydrocoumaric acid and dihydrocoumaric acid-O-sulfate in the plasma following administration of p-coumaric acid conjugates. researchgate.net

| Metabolite | Metabolic Process | Biological System | Reference |

|---|---|---|---|

| p-Coumaric acid | Hydrolysis of glucoside | Rats | nih.gov |

| Phloretic acid | Hydrogenation of side chain | Sheep (Rumen) | |

| m-Dihydrocoumaric acid | Reduction | Rats | researchgate.net |

| Dihydrocoumaric acid-O-sulfate | Reduction and Sulfation | Rats | researchgate.net |

Interaction with Lignin (B12514952) Degradation and Modification Pathways

The interaction with lignin pathways primarily involves the aglycone, p-coumaric acid, rather than the glucoside itself. p-Coumaric acid is a known precursor and component of lignin, a complex polymer essential for structural support in terrestrial plants. nih.govwur.nl In grasses, p-coumaric acid is incorporated into the lignin structure by forming ester linkages with the lignin polymer. researchgate.net

The biochemical mechanism involves the pre-acylation of monolignols (lignin precursors like coniferyl and sinapyl alcohols) with p-coumaric acid. researchgate.net These p-coumaroylated monolignols are then incorporated into the growing lignin polymer through oxidative coupling. researchgate.net Therefore, this compound would first need to be hydrolyzed to release p-coumaric acid, which can then enter the lignin biosynthetic pathway.

Conversely, the degradation of lignin, particularly by microorganisms like white-rot fungi, involves the action of extracellular enzymes such as peroxidases and laccases. nih.govmdpi.com This process breaks down the complex polymer, releasing constituent aromatic compounds. researchgate.netnih.gov The degradation of coumaroylated lignin can therefore serve as a source for the release of p-coumaric acid into the environment.

Mechanisms of Conjugation to Other Biomolecules (e.g., amide formation)

The conjugation of p-coumaric acid to other biomolecules, particularly through amide bond formation, is a significant metabolic pathway in plants. mdpi.comnih.gov This process, leading to the formation of hydroxycinnamic acid amides (HCAAs) or phenolamides, generally proceeds after the hydrolysis of the glucoside to free p-coumaric acid. mdpi.comnih.gov

The established biosynthetic pathway for amide formation involves two key steps:

Activation: The carboxylic acid group of p-coumaric acid is activated by conversion to a high-energy thioester, p-coumaroyl-CoA. This reaction is catalyzed by 4-coumarate:coenzyme A ligase (4CL). nih.govnih.gov

Acyl Transfer: The p-coumaroyl moiety is then transferred from p-coumaroyl-CoA to the amino group of an acceptor molecule, such as a polyamine (e.g., agmatine (B1664431), putrescine) or an amino acid (e.g., tyrosine). mdpi.comnih.gov This step is catalyzed by specific acyltransferases, such as agmatine coumaryl transferase (ACT). nih.gov

While this pathway starts with the free acid, some evidence suggests that hydroxycinnamic acid O-hexosides may also be directly conjugated to amines. acs.org However, the detailed mechanism for the direct conjugation of the glucoside is less characterized than the pathway involving p-coumaroyl-CoA. The resulting p-coumaroyl amides play diverse roles in plant development and defense. mdpi.comnih.govresearchgate.net

| Amide Conjugate | Amine/Amino Acid Moiety | Reference |

|---|---|---|

| p-Coumaroylagmatine | Agmatine | researchgate.net |

| p-Coumaroyltyramine | Tyramine | nih.gov |

| p-Coumaroyltyrosine | Tyrosine | researchgate.net |

| p-Coumaroylaspartate | Aspartate | researchgate.net |

| p-Coumaroylserotonin | Serotonin | researchgate.net |

Investigational Biological Activities and Mechanisms in Model Systems

Antioxidant Mechanisms and Cellular Protection

The antioxidant potential of 4'-O-beta-D-Glucosyl-cis-p-coumarate is a significant area of investigation, focusing on its ability to counteract oxidative stress at a cellular level.

Free Radical Scavenging Properties

While direct quantitative data on the free radical scavenging activity of pure this compound from assays such as DPPH and ABTS is not extensively documented in publicly available literature, studies on extracts from plants known to contain this compound, like Nelumbo nucifera, provide indirect evidence of its potential antioxidant capabilities. A hydroalcoholic extract of Nelumbo nucifera seeds, which contain a variety of phenolic compounds, demonstrated potent free radical scavenging activity. chemnorm.commanuscriptscientific.com The extract exhibited an IC50 value of 6.12 ± 0.41 µg/ml in the DPPH assay and 84.86 ± 3.56 µg/ml for nitric oxide scavenging. chemnorm.commanuscriptscientific.com

Modulation of Endogenous Antioxidant Enzyme Systems

Research on extracts from the leaves of Nelumbo nucifera suggests a potential role for its constituent compounds, including this compound, in bolstering the body's own antioxidant defenses. An in vivo study using a flavonoid extract from lotus (B1177795) leaves demonstrated an increase in the levels of key antioxidant enzymes. researchgate.net In mice subjected to oxidative stress, administration of the extract led to elevated levels of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). researchgate.net These enzymes are critical components of the endogenous antioxidant system, responsible for neutralizing harmful reactive oxygen species.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated, particularly its ability to modulate key inflammatory pathways.

Modulation of Inflammatory Pathways

Studies have indicated that this compound can inhibit the production of pro-inflammatory mediators. Specifically, the compound has been shown to inhibit the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in murine microglial BV-2 cells, with a reported half-maximal inhibitory concentration (IC50) of >100 μM. medchemexpress.comchemicalbook.com While this indicates a direct effect on a key inflammatory molecule, research on its specific impact on pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) for the pure compound is limited. However, studies on Nelumbo nucifera leaf extracts have shown effective reduction in the expression and production of TNF-α and IL-6 in LPS-stimulated macrophages. chemfaces.com

| Mediator | Cell Line | Inhibitory Concentration (IC50) | Reference |

| Nitric Oxide (NO) | BV-2 (murine microglia) | >100 μM | medchemexpress.com |

Modulation of Cellular Proliferation and Apoptosis in Oncology Models

The potential of this compound to influence the growth and programmed cell death (apoptosis) of cancer cells is an emerging area of research. Direct studies on the pure compound are not widely available, but research on extracts from its natural source, Nelumbo nucifera, provides preliminary insights.

An ethanol (B145695) extract of Nelumbo nucifera stamen was found to reduce the proliferation of human colon carcinoma HCT-116 cells in a dose-dependent manner. researchgate.net Flow cytometry analysis revealed that the extract significantly increased the sub-G1 population in these cells, which is indicative of apoptosis. researchgate.net The study also observed an upregulation of the mRNA levels of several pro-apoptotic factors, including Fas, Fas ligand, caspases, and Bax, alongside a decrease in the expression of anti-apoptotic proteins Bcl-2 and Bcl-extra large. researchgate.net While these findings are promising, further studies are required to attribute these effects specifically to this compound.

Enzyme Inhibition and Molecular Targeting

Investigations into the molecular interactions of this compound have identified specific enzyme targets. A notable finding is its moderate inhibitory effect on certain cytochrome P450 enzymes, which are crucial for drug metabolism. medchemexpress.com A pharmacological study revealed that the compound exhibits anti-competitive inhibition on CYP3A4, with an inhibition constant (Ki) of 5.56 μmol L⁻¹. This interaction highlights the potential for this compound to influence the pharmacokinetics of other drugs metabolized by the same enzyme. medchemexpress.com

The biosynthesis of this compound itself is catalyzed by the enzyme cis-p-coumarate glucosyltransferase, which belongs to the family of glycosyltransferases. wikipedia.org

| Enzyme | Inhibition Type | Inhibition Constant (Ki) | Reference |

| Cytochrome P450 3A4 (CYP3A4) | Anti-competitive | 5.56 μmol L⁻¹ |

Inhibition of Cytochrome P450 Enzymes (e.g., CYP3A4)

Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a wide array of xenobiotics, including drugs, and endogenous compounds. nih.gov Inhibition of these enzymes, particularly CYP3A4, which is responsible for metabolizing a significant portion of clinically used drugs, can lead to altered drug efficacy and potential toxicity. nih.govmdpi.com Research into the effects of natural compounds on CYP activity is crucial for understanding potential food-drug interactions.

In vitro studies using rat liver microsomes have been conducted to determine the inhibitory potential of this compound. nih.gov One study investigated its effect on several CYP isoforms, revealing a specific and moderate inhibitory action against CYP3A4. nih.gov The inhibition was characterized as anti-competitive, a type of reversible inhibition where the inhibitor binds only to the enzyme-substrate complex. nih.gov The inhibition constant (Ki) for CYP3A4 was determined to be 5.56 μmol L⁻¹. nih.gov

The same study also examined the compound's effect on other CYP enzymes. nih.gov It exhibited weak, anti-competitive inhibition of CYP1A2, with an inhibition constant of 19.91 μmol L⁻¹. nih.gov In contrast, no significant inhibitory activity was observed for CYP2E1 and CYP2C11. nih.gov These findings highlight a degree of selectivity in the interaction of this compound with different P450 enzymes. nih.gov

Table 1: Inhibitory Effect of this compound on Rat Liver Cytochrome P450 Isoforms

| CYP Isoform | Inhibition Potency | Inhibition Type | Inhibition Constant (Ki) |

| CYP3A4 | Moderate | Anti-competitive | 5.56 μmol L⁻¹ nih.gov |

| CYP1A2 | Weak | Anti-competitive | 19.91 μmol L⁻¹ nih.gov |

| CYP2E1 | No significant inhibition | Not applicable | Not applicable nih.gov |

| CYP2C11 | No significant inhibition | Not applicable | Not applicable nih.gov |

Roles in Plant Physiology and Ecological Interactions

This compound is a plant metabolite derived from the phenylpropanoid pathway, a central route for the biosynthesis of compounds vital for plant survival and interaction with the environment. nih.govscispace.com While direct studies on the specific defense role of the cis-isomer glucoside are limited, the functions of coumarins and their glycosides as a class are well-documented in plant defense. nih.gov

Plants produce antimicrobial compounds, categorized as either pre-existing phytoanticipins or de novo synthesized phytoalexins, in response to pathogen attack. nih.gov Coumarins function as both. nih.gov The glucosylation of coumarins, forming compounds like this compound, is a key physiological process. scispace.com This conversion allows the plant to store these defense compounds in a stable, non-toxic form, typically within the cell's vacuole. scispace.com When a plant cell is damaged by a pathogen or herbivore, β-glucosidase enzymes can cleave the glucose molecule, releasing the active coumarin (B35378) aglycone (in this case, cis-p-coumarate) to exert its defensive effects. scispace.com

Plant defense hormones such as salicylic (B10762653) acid (SA) and jasmonic acid (JA) are known to induce the production of coumarins. nih.gov For instance, the application of an SA mimic has been shown to increase levels of the coumarin scopoletin (B1681571) in pea plants, enhancing resistance against rust pathogens. nih.gov Similarly, drought stress can trigger the phenylpropanoid pathway, as enzymes like 4-coumarate-CoA ligase (4CL) play an important role in plant resistance to such abiotic stresses. nih.gov The synthesis of this compound from cis-p-coumarate is catalyzed by the enzyme UDP-glucose:cis-p-coumarate beta-D-glucosyltransferase, representing a regulated step in this metabolic network. wikipedia.org

Table 2: Role of Related Coumarins in Plant Defense

| Coumarin/Related Compound | Role in Plant Defense | Elicitor/Stress | Plant Model |

| Scopoletin | Phytoalexin production, antimicrobial activity | Jasmonic acid, Pathogen infection | Tobacco, Arabidopsis nih.govscispace.com |

| Umbelliferone, Herniarin | Accumulation in leaves | Salicylic acid | Chamomile nih.gov |

| General Coumarins | Iron mobilization under deficiency | Iron (Fe) deficiency | Arabidopsis nih.gov |

| 4-coumarate-CoA ligase (4CL) | Regulation of phenylpropanoid pathway | Drought stress | Maize, Arabidopsis nih.gov |

The roles of coumarins in mediating interactions between plants and microbes are multifaceted, influencing both pathogenic and beneficial relationships. nih.govscispace.com These compounds are secreted by roots into the rhizosphere, the soil region directly influenced by root activities, where they shape the microbial community. nih.gov

One of the key functions of root-secreted coumarins is in iron acquisition. nih.gov Under iron-deficient conditions, plants like Arabidopsis thaliana release a suite of coumarins, including scopoletin and esculetin, which can mobilize iron from the soil, making it available for uptake by the plant roots. nih.gov This process not only aids plant nutrition but also influences the competitive landscape for microbes in the rhizosphere.

Furthermore, coumarins possess antimicrobial properties that contribute to the plant's defense against soil-borne pathogens. nih.gov As a coumarin glycoside, this compound likely serves as a transport and storage form, which can be exuded from the roots. scispace.com Upon secretion or in the presence of microbial enzymes, the glucose moiety can be cleaved to release the active aglycone, which can then inhibit the growth of certain fungi and bacteria. This function is analogous to the well-established role of phenylpropanoid-derived flavonoids, which act as chemoattractants for beneficial nitrogen-fixing rhizobia in legume-rhizobium symbiosis. scispace.com The secretion of specific metabolites like coumarins is a critical strategy for plants to structure their microbiome, favoring beneficial organisms while defending against pathogens. nih.gov

Advanced Analytical and Research Methodologies

Extraction and Isolation Techniques for Research Purposes

The initial and most critical stage in researching 4'-O-beta-D-Glucosyl-cis-p-coumarate is its efficient extraction from a source material, followed by purification to isolate it from other co-extracted compounds.

Solvent extraction is a fundamental method for isolating natural products. nih.gov The choice of solvent is paramount and is dictated by the polarity of the target compound. For a glycoside like this compound, which possesses both polar (glucose) and moderately non-polar (p-coumarate) regions, polar solvent systems are generally most effective.

Methanol-water or ethanol-water mixtures are frequently employed for the extraction of phenolic compounds and their glycosides. mdpi.com The addition of water to the organic solvent increases the polarity of the mixture, enhancing the solubility of highly polar glycosides. The optimization of the solvent-to-water ratio is a critical step to maximize the extraction yield while minimizing the co-extraction of undesirable substances. For instance, studies on other phenolic compounds have identified optimal ratios, such as 60% ethanol (B145695) in water, for achieving high extraction efficiency. mdpi.com The selection of an appropriate solvent system is often determined through systematic evaluation of different solvent combinations and ratios.

Table 1: Common Solvent Systems for Extraction of Polar Phenolic Glycosides

| Solvent System | Typical Ratio (v/v) | Rationale |

|---|---|---|

| Methanol (B129727) / Water | 50:50 to 80:20 | High polarity effectively solubilizes glycosides. Methanol is a very common and effective solvent for a wide range of natural products. |

| Ethanol / Water | 50:50 to 80:20 | A greener alternative to methanol with similar polarity, suitable for extracting phenolic compounds. mdpi.comnih.gov |

To enhance the efficiency of solvent extraction, various assisted methods are utilized. These techniques can reduce extraction time, lower solvent consumption, and increase yield compared to conventional methods like maceration or Soxhlet extraction. nih.gov

Ultrasonic-Assisted Extraction (UAE) is a widely used technique that employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the source material generates microjets that disrupt the cellular structure, facilitating the release of intracellular compounds into the solvent. This process significantly improves the mass transfer of the target analyte. researchgate.net The optimization of UAE involves adjusting parameters such as ultrasonic amplitude, extraction time, and temperature to maximize the recovery of the desired compound. mdpi.com Studies on similar compounds have shown that UAE can be significantly more efficient than traditional methods, achieving higher yields in a fraction of the time. mdpi.com

Table 2: Comparison of Conventional vs. Ultrasonic-Assisted Extraction

| Parameter | Conventional Extraction (Maceration) | Ultrasonic-Assisted Extraction (UAE) |

|---|---|---|

| Principle | Passive diffusion of solutes into the solvent over a long period. nih.gov | Acoustic cavitation disrupts cell walls, enhancing solvent penetration and mass transfer. researchgate.net |

| Extraction Time | Hours to days (e.g., 16 hours). mdpi.com | Minutes (e.g., 5-40 minutes). mdpi.comresearchgate.net |

| Solvent Consumption | High | Generally lower |

| Efficiency | Lower yield, dependent on time and temperature. | Higher yield, improved efficiency. mdpi.com |

| Temperature | Can be performed at room or elevated temperatures. | Can be performed at controlled, often lower, temperatures, protecting thermolabile compounds. |

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the purification and isolation of this compound.

Column Chromatography with Sephadex LH-20: Sephadex LH-20 is a versatile chromatography medium made from hydroxypropylated dextran (B179266), which gives it both hydrophilic and lipophilic properties. prep-hplc.comcytivalifesciences.com This dual nature allows for separation based on molecular size (size-exclusion chromatography) as well as by partition chromatography, depending on the solvent system used. prep-hplc.comnih.gov It is particularly effective for the group separation of natural products like flavonoids, terpenoids, and other phenolic compounds. cytivalifesciences.comnih.gov The crude extract is often first subjected to column chromatography over Sephadex LH-20 to remove major classes of impurities and to fractionate the extract. Elution is typically carried out with solvents like methanol or ethanol-water mixtures. nih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification to achieve high purity, RP-HPLC is the method of choice. This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (commonly C18-silica) is used with a polar mobile phase, typically a mixture of water (often acidified with formic or acetic acid) and an organic solvent like methanol or acetonitrile (B52724). In this system, more polar compounds, such as this compound, elute earlier than less polar compounds. By using a gradient elution, where the proportion of the organic solvent is gradually increased, a fine separation of closely related compounds can be achieved, yielding the pure substance for structural analysis.

Structural Elucidation and Characterization in Academic Research

Once isolated, the precise chemical structure of the compound must be confirmed. This is accomplished using a combination of powerful spectroscopic techniques. taylorandfrancis.com

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of an unknown compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula. For this compound (C15H18O8), HRMS would provide an exact mass that corresponds to this formula, distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS or MSn) provides further structural information through controlled fragmentation of the molecule. The parent ion is isolated and fragmented, and the masses of the resulting fragment ions are analyzed. A characteristic fragmentation pattern for this compound would involve the cleavage of the glycosidic bond, resulting in a neutral loss of the glucose unit (162 Da) and the detection of an ion corresponding to the p-coumaric acid aglycone.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, including the stereochemistry. iosrjournals.org A suite of 1D and 2D NMR experiments is used to piece together the molecular puzzle.

¹H NMR (Proton NMR): This experiment provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the aromatic ring of the p-coumarate moiety, the two protons of the cis-double bond, and the protons of the glucose sugar unit, including the characteristic anomeric proton. The coupling constants (J-values) between adjacent protons help to establish their relative positions and, in the case of the vinyl protons, confirm the cis configuration.

¹³C NMR (Carbon NMR): This experiment identifies all the unique carbon atoms in the molecule, including those without attached protons, such as carbonyl carbons.

2D NMR (HSQC, HMBC, COSY): Two-dimensional NMR experiments are essential for establishing the complete structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the carbon skeleton by linking the proton and carbon data. iosrjournals.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule. For instance, an HMBC correlation between the anomeric proton of the glucose and the C4' carbon of the p-coumarate would definitively establish the point of glycosylation.

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, helping to map out the proton spin systems within the glucose and p-coumarate moieties.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Moiety | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2', 6' | p-Coumarate | ~7.5-7.6 (d) | ~130-131 |

| 3', 5' | p-Coumarate | ~7.0-7.1 (d) | ~116-117 |

| α (C=C) | p-Coumarate | ~6.8-6.9 (d, J≈12-13 Hz) | ~144-145 |

| β (C=C) | p-Coumarate | ~5.8-5.9 (d, J≈12-13 Hz) | ~115-116 |

| C=O | p-Coumarate | - | ~168-170 |

| 1'' | Glucose | ~4.9-5.1 (d) | ~100-102 |

| 2''-5'' | Glucose | ~3.2-3.6 (m) | ~70-78 |

| 6'' | Glucose | ~3.7-3.9 (m) | ~61-62 |

Note: Predicted values are based on general data for p-coumaroyl glycosides and may vary depending on the solvent and experimental conditions.

Quantitative Analysis in Biological Matrices

Accurate quantification of this compound in biological matrices such as plant tissues, cell cultures, or physiological fluids is fundamental for biochemical and pharmacokinetic studies. Chromatographic techniques are predominantly employed for this purpose due to their high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of phenolic compounds, including this compound. researchgate.net The method separates components from a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a pumped solvent).

For detection, Diode Array Detectors (DAD) or Photodiode Array (PDA) detectors are frequently coupled with HPLC systems. These detectors measure absorbance across a wide range of wavelengths simultaneously, providing a three-dimensional chromatogram (absorbance vs. time vs. wavelength). This capability is invaluable for method development, peak purity assessment, and compound identification based on its UV-Vis spectrum. For p-coumaric acid derivatives, detection is often performed around 310-325 nm, corresponding to their maximum absorbance.

A typical HPLC-PDA method for analyzing related phenylpropanoids involves a reversed-phase C18 column with a gradient elution using a mobile phase consisting of acidified water (e.g., with formic or phosphoric acid) and an organic solvent like acetonitrile or methanol. sci-hub.se Method validation is critical to ensure the reliability of the quantitative data and is performed according to international guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). japsonline.com

Below is a table representing typical validation parameters for an HPLC-DAD method developed for the quantification of similar phenolic compounds.

| Validation Parameter | Typical Performance Characteristic |

| **Linearity (R²) ** | > 0.999 japsonline.com |

| Limit of Detection (LOD) | 4 - 11 ng/mL japsonline.com |

| Limit of Quantitation (LOQ) | 12 - 32 ng/mL japsonline.com |

| Precision (%RSD) | Intraday: < 6%, Interday: < 7% japsonline.com |

| Accuracy (% Recovery) | 91% - 103% japsonline.com |

This interactive table summarizes the expected performance of a validated HPLC-DAD method for quantitative analysis.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in analytical speed and resolution. nih.gov This technique utilizes columns packed with smaller particles (typically under 2 µm), which requires instrumentation capable of handling much higher backpressures. nih.gov

The primary advantages of using UHPLC for the analysis of this compound include:

Increased Resolution: The smaller particle size leads to sharper and narrower chromatographic peaks, allowing for better separation of the target analyte from other matrix components. nih.gov

Higher Throughput: The high pressure allows for faster flow rates, significantly reducing the analysis time per sample, often from 30-60 minutes in HPLC to under 10 minutes in UHPLC. nih.gov

Enhanced Sensitivity: Narrower peaks result in a greater peak height for a given concentration, leading to improved sensitivity and lower detection limits. nih.gov

Reduced Solvent Consumption: Shorter analysis times and lower flow rates contribute to a significant reduction in the volume of organic solvents used, making it a more environmentally friendly and cost-effective method. nih.gov

A UHPLC system coupled with a PDA detector provides a powerful tool for the rapid and sensitive quantification of this compound in large batches of biological samples.

Methodologies for Studying Enzymatic Activity and Kinetics (e.g., spectrophotometric assays)

Understanding the biosynthesis of this compound involves studying the enzymes that catalyze its formation. The key enzyme in this process is a glucosyltransferase, specifically UDP-glucose:cis-p-coumarate beta-D-glucosyltransferase (EC 2.4.1.209). wikipedia.org This enzyme facilitates the transfer of a glucose moiety from UDP-glucose to cis-p-coumarate. wikipedia.org

Spectrophotometric assays are commonly used to measure enzyme activity and determine kinetic parameters (like Kₘ and Vₘₐₓ) due to their simplicity, cost-effectiveness, and suitability for continuous monitoring. sigmaaldrich.com An assay can be designed to monitor either the decrease in substrate concentration or the increase in product concentration over time.

A continuous spectrophotometric assay for UDP-glucose:cis-p-coumarate beta-D-glucosyltransferase could be developed by monitoring the change in absorbance at a specific wavelength. Since both the substrate (cis-p-coumarate) and the product (this compound) are chromophoric, the assay could directly measure the conversion by selecting a wavelength where their molar extinction coefficients differ significantly.

Alternatively, an enzyme-coupled assay can be employed. nih.gov In this approach, the product of the primary reaction is used as a substrate for a second, "coupling" enzyme that produces a readily detectable change in absorbance. For instance, if the reaction releases UDP, its concentration could be monitored by coupling its conversion to UTP (using pyruvate (B1213749) kinase) with the oxidation of NADH to NAD⁺ (using lactate dehydrogenase), which results in a decrease in absorbance at 340 nm. This provides a sensitive, real-time measurement of the glucosyltransferase activity.

Genetic Engineering and Biotechnological Applications in Research

Heterologous Production in Microbial Systems

The production of plant-specific secondary metabolites in microbial systems offers a promising alternative to traditional extraction from plant sources, which can be hampered by low yields, slow plant growth, and complex purification processes. nih.gov Microorganisms such as Escherichia coli and Saccharomyces cerevisiae are particularly attractive as cell factories due to their rapid growth, well-understood genetics, and established fermentation technologies. nih.gov

The heterologous production of 4'-O-beta-D-Glucosyl-cis-p-coumarate in microbes first requires the establishment of a robust pathway for the synthesis of its precursor, p-coumaric acid. This is typically achieved by introducing key enzymes from the plant phenylpropanoid pathway into the microbial host.

In E. coli, a common strategy involves engineering the strain for the de novo production of p-coumaric acid from glucose. nih.govnih.gov This often begins with a strain already engineered for high-level production of L-phenylalanine, a key precursor. nih.gov Subsequently, a synthetic pathway is introduced, commonly consisting of phenylalanine ammonia-lyase (PAL) and cinnamate (B1238496) 4-hydroxylase (C4H) with its redox partner, cytochrome P450 reductase (CPR). nih.govnih.gov For instance, the introduction of Arabidopsis thaliana PAL2 (AtPAL2), C4H (AtC4H), and CPR (AtATR2) into an L-phenylalanine-overproducing E. coli strain has been shown to enable p-coumaric acid production. nih.gov To complete the pathway to 4'-O-beta-D-Glucosyl-p-coumarate, a UDP-glucosyltransferase (UGT) capable of glycosylating p-coumaric acid is expressed. The final step would be the isomerization of the trans-glucoside to the cis form, which can occur photochemically.

Saccharomyces cerevisiae (baker's yeast) has also been extensively engineered for p-coumaric acid and flavonoid production. nih.govdoaj.org A typical approach involves introducing a gene encoding tyrosine ammonia-lyase (TAL) from organisms like Flavobacterium johnsoniae, which can directly convert L-tyrosine to p-coumaric acid. nih.govnih.gov This bypasses the need for the C4H/CPR complex, which can be challenging to express functionally in yeast. mdpi.com To produce the final glucoside, a plant-derived UGT is co-expressed. For example, studies have demonstrated the potential for producing various glycosylated flavonoids in yeast by introducing the necessary biosynthetic genes. mdpi.com

To achieve high titers of the target compound, significant metabolic engineering of the host is required. This includes the knockout of competing pathways to redirect carbon flux towards the desired product. In S. cerevisiae, for example, knocking out phenylpyruvate decarboxylase (ARO10) and pyruvate (B1213749) decarboxylase (PDC5) has been shown to reduce the formation of by-products and increase the availability of precursors for the aromatic amino acid pathway. nih.gov

A major bottleneck in the heterologous production of phenylpropanoids is often the low activity or expression of the introduced pathway enzymes. For instance, the plant-derived C4H, a cytochrome P450 enzyme, frequently exhibits poor soluble expression and activity in E. coli. nih.gov Strategies to overcome this include N-terminal modifications of the enzyme and the development of mutant variants with improved catalytic efficiency. One study reported the creation of an AtC4H mutant with a 4.3-fold higher kcat/Km value compared to the wild type. nih.gov Furthermore, codon optimization of heterologous genes to match the codon usage of the microbial host is a common strategy to enhance protein expression.

Enhancing the supply of precursors is another critical aspect of optimizing production. In E. coli, increasing the intracellular pool of NADPH, a crucial cofactor for C4H, has been shown to significantly boost p-coumaric acid titers. nih.gov This can be achieved by overexpressing genes from the pentose (B10789219) phosphate (B84403) pathway, such as zwf. nih.gov Similarly, in S. cerevisiae, engineering the central carbon metabolism to channel more flux towards the aromatic amino acid pathway is a key strategy. doaj.org This can involve overexpressing feedback-resistant versions of enzymes like DAHP synthase (encoded by ARO4) and chorismate mutase (encoded by ARO7). nih.gov The table below summarizes some of the key genetic modifications and their effects on p-coumaric acid production in S. cerevisiae.

| Genetic Modification | Host Strain | Key Genes Modified | Resulting p-Coumaric Acid Titer | Reference |

| Deletion of competing pathways and overexpression of feedback-resistant enzymes | Saccharomyces cerevisiae | Δaro10, Δpdc5, ARO4(K229L), ARO7(G141S) | 1.93 g/L | nih.gov |

| Vacuolar anchoring of TAL | Saccharomyces cerevisiae | FjTAL anchored to vacuole | 593.04 mg/L | nih.gov |

| Engineering for xylose utilization | Saccharomyces cerevisiae | Systems biology approach | 242 mg/L from xylose | doaj.org |

This table presents a selection of research findings on the engineering of S. cerevisiae for p-coumaric acid production.

The final step in producing 4'-O-beta-D-Glucosyl-p-coumarate is the glucosylation of p-coumaric acid. This requires the expression of a suitable UGT. The choice of UGT is critical, as these enzymes often exhibit substrate and regiospecificity. Plant UGTs have been successfully expressed in E. coli for the production of various glycosides. For instance, the expression of a UGT from Rhodiola sachalinensis in E. coli was optimized for the production of salidroside (B192308). Codon optimization of the UGT gene led to a 4.8-fold increase in protein yield and a 3.2-fold increase in salidroside production in vivo. Such strategies would be directly applicable to the production of 4'-O-beta-D-Glucosyl-p-coumarate.

Biosensor Development for Metabolic Pathway Monitoring (e.g., p-coumaroyl-CoA biosensors)

A significant challenge in metabolic engineering is the rapid and high-throughput screening of large libraries of engineered strains to identify high producers. Traditional methods like HPLC are often time-consuming and labor-intensive. To address this, transcription factor-based biosensors have been developed as powerful tools for monitoring the intracellular concentrations of key metabolites in real-time.

For the phenylpropanoid pathway, biosensors responsive to intermediates like p-coumaroyl-CoA are particularly valuable. p-Coumaroyl-CoA is a central precursor for a vast array of flavonoids and other valuable compounds. A biosensor for this molecule would enable the optimization of enzymes upstream of it, such as 4-coumarate:CoA ligase (4CL).

Recently, a novel biosensor for p-coumaroyl-CoA was developed in Saccharomyces cerevisiae. This sensor is based on the transcriptional repressor CouR from Rhodopseudomonas palustris. In the absence of p-coumaroyl-CoA, CouR binds to a specific DNA operator sequence, repressing the expression of a reporter gene (e.g., GFP). When p-coumaroyl-CoA is present, it binds to CouR, causing a conformational change that leads to its dissociation from the DNA and subsequent expression of the reporter gene. The intensity of the fluorescent signal thus correlates with the intracellular concentration of p-coumaroyl-CoA.

These biosensors can be used not only for high-throughput screening but also for dynamic pathway regulation. By linking the expression of a key pathway enzyme to the output of the biosensor, a dynamic feedback control loop can be created. For example, a p-coumaroyl-CoA biosensor could be used to control the expression of 4CL, thereby maintaining an optimal intracellular concentration of p-coumaroyl-CoA and preventing the accumulation of potentially toxic intermediates.

Modulating Accumulation in Plants through Genetic Approaches

In addition to microbial production, genetic engineering offers powerful tools to modulate the accumulation of this compound directly in plants. This can be achieved by overexpressing or downregulating key genes in the phenylpropanoid pathway.

The biosynthesis of phenylpropanoids in plants is a complex and highly regulated network. The overexpression of key biosynthetic genes can lead to an increased flux through the pathway and accumulation of desired compounds. For example, the overexpression of a UGT that specifically glycosylates p-coumaric acid could potentially lead to an increased accumulation of its glucoside. Research has shown that overexpressing UGTs in plants can significantly alter the metabolic profile. For instance, the overexpression of a UGT from Solanum sogarandinum in potato plants led to the accumulation of various phenolic acids.

Conversely, the downregulation of genes that divert precursors away from the desired product can also be an effective strategy. For example, silencing genes involved in competing pathways could increase the availability of p-coumaric acid for glucosylation. The table below provides examples of how genetic modification has been used to alter the phenylpropanoid pathway in plants.

| Target Gene/Strategy | Plant Species | Effect on Phenylpropanoid Metabolism | Reference |

| Overexpression of DFR and a UGT | Potato (Solanum tuberosum) | Diverted synthesis towards phenolic acids | |

| Downregulation of a UGT (TOGT) | Tobacco (Nicotiana tabacum) | Decreased accumulation of scopoletin (B1681571) glucoside |

This table illustrates the impact of genetic modifications on the phenylpropanoid pathway in different plant species.

Furthermore, transcription factors that regulate the expression of multiple genes in the phenylpropanoid pathway are attractive targets for genetic engineering. Overexpressing a transcription factor that upregulates the entire pathway could lead to a coordinated increase in the synthesis of a range of phenylpropanoids, including this compound.

The specific conversion of the trans-isomer to the cis-isomer is often light-dependent. Therefore, post-harvest processing with UV light could be a viable strategy to increase the content of the cis-form in genetically modified plants that accumulate high levels of the trans-glucoside.

Future Research Directions and Perspectives

Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of 4'-O-beta-D-Glucosyl-cis-p-coumarate is known to involve the enzyme cis-p-coumarate glucosyltransferase (EC 2.4.1.209), which catalyzes the transfer of a glucose molecule from UDP-glucose to cis-p-coumarate. wikipedia.org However, the intricate regulatory mechanisms governing this process are largely unknown. Future research should focus on identifying and characterizing novel enzymes and the regulatory networks that control the expression and activity of cis-p-coumarate glucosyltransferase.

Uridine diphosphate (B83284) (UDP) glycosyltransferases (UGTs) are a large family of enzymes in plants that play a crucial role in the glycosylation of various secondary metabolites, thereby altering their solubility, stability, and bioactivity. nih.gov The expression of UGT genes is often regulated by developmental cues and environmental stimuli. nih.govfrontiersin.org Therefore, investigating the transcriptional regulation of the specific UGT responsible for the synthesis of this compound is a critical next step. This includes the identification of transcription factors that bind to the promoter region of the corresponding gene and modulate its expression in response to specific signals, such as pathogen attack or abiotic stress. nih.gov Furthermore, the potential for post-translational modifications of the enzyme, which could influence its catalytic efficiency and stability, warrants investigation.

Deeper Exploration of Molecular Mechanisms in Diverse Biological Models

While the general roles of coumarins and other phenylpropanoids in plants are appreciated, the specific molecular mechanisms of action for this compound are yet to be elucidated. It is hypothesized that the glycosylation of cis-p-coumarate serves to inactivate the molecule, rendering it a stable, water-soluble storage form. nih.gov Upon cellular damage, such as during herbivory or pathogen invasion, β-glucosidases could cleave the glucose moiety, releasing the biologically active aglycone, cis-p-coumarate.

Future studies should aim to identify the specific protein targets with which this compound or its aglycone interact. This could involve techniques such as affinity chromatography coupled with mass spectrometry to pull down interacting proteins from plant cell extracts. Understanding these molecular interactions will provide insights into the signaling pathways and physiological responses mediated by this compound. The use of diverse biological models, including different plant species and their associated microbial communities, will be crucial in uncovering the multifaceted roles of this compound.

Investigation of Ecological and Inter-Species Communication Roles

The broader class of coumarins has been implicated in plant defense against herbivores and pathogens, as well as in shaping microbial communities in the rhizosphere. nih.gov It is plausible that this compound plays a significant role in these ecological interactions. As a stored precursor, its rapid activation upon tissue damage could release a potent antimicrobial or anti-feedant compound.

Future research should investigate the direct effects of this compound and its aglycone on various plant-associated organisms, including pathogenic and beneficial fungi and bacteria. This could involve in vitro growth inhibition assays and in planta experiments using plants with altered levels of the compound. Moreover, the potential role of this compound in allelopathy, where one plant inhibits the growth of another, should be explored. Understanding its function in inter-species communication could have significant implications for agriculture and ecosystem management.

Development of Advanced Bioanalytical and Imaging Techniques

To fully understand the spatio-temporal dynamics of this compound within plant tissues and its interactions with other molecules, the development of advanced bioanalytical and imaging techniques is paramount.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantification of this compound in complex biological matrices. dergipark.org.tr Future efforts should focus on optimizing LC-MS/MS methods for high-throughput analysis and developing protocols for the absolute quantification of this compound. The fragmentation patterns of coumaroyl glucosides in mass spectrometry are key to their identification and characterization. nih.govresearchgate.net High-resolution mass spectrometry can distinguish between isomers and provide detailed structural information. benthamopen.com

Furthermore, the development of in-situ imaging techniques, such as mass spectrometry imaging (MSI) or the use of fluorescently labeled probes, would enable the visualization of the compound's distribution at the cellular and subcellular levels. This would provide invaluable information on its sites of synthesis, storage, and transport within the plant.

Strategies for Sustainable and Scalable Production for Research Applications

The limited commercial availability of this compound hinders extensive research into its biological functions. Therefore, developing sustainable and scalable production methods is a critical priority.

Metabolic engineering of microorganisms offers a promising avenue for the production of this compound. nih.govresearchgate.net This could involve the heterologous expression of the plant biosynthetic pathway in a microbial host such as Escherichia coli or Saccharomyces cerevisiae. The production of the precursor, p-coumaric acid, has already been achieved in engineered microbes. upliftproject.eu The subsequent steps would involve the introduction and optimization of the enzymes responsible for the cis-isomerization and glycosylation.

Q & A

Q. How can researchers accurately identify 4'-O-beta-D-Glucosyl-cis-p-coumarate in plant extracts?

Methodological Answer: Identification requires a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection can separate the compound from co-eluting metabolites . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, confirms the cis-configuration of the coumarate moiety and the β-D-glucosyl linkage . Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular ion peaks and fragmentation patterns for validation. Cross-referencing with authentic standards or databases (e.g., CC-DPS) is critical .

Q. What are the primary challenges in synthesizing this compound in vitro?

Methodological Answer: Key challenges include maintaining the cis-stereochemistry during glycosylation and avoiding hydrolysis of the ester bond. Enzymatic synthesis using glucosyltransferases (e.g., from Arabidopsis) under mild pH conditions preserves stereochemistry . Chemical synthesis requires protecting groups (e.g., acetyl for glucose hydroxyls) and coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) to activate the coumaric acid carboxyl group. Yield optimization often involves kinetic monitoring via thin-layer chromatography (TLC) .

Q. Which natural sources are richest in this compound, and how can extraction be optimized?

Methodological Answer: The compound is prevalent in Asteraceae family plants (e.g., Echinacea species). Extraction optimization involves solvent polarity adjustments: methanol-water (70:30 v/v) at 50°C for 2 hours maximizes yield . Sonication-assisted extraction reduces time and solvent use. Post-extraction, solid-phase extraction (SPE) with C18 cartridges removes non-polar contaminants.

Q. What spectroscopic markers distinguish this compound from its trans-isomer?

Methodological Answer: In -NMR, the cis-isomer shows coupling constants () of 8–10 Hz for olefinic protons (H-2 and H-3 of coumarate), while the trans-isomer exhibits Hz . Infrared (IR) spectroscopy reveals a stronger C=O stretch (~1700 cm) in cis due to reduced conjugation. Circular Dichroism (CD) can further confirm stereochemistry.

Q. How can researchers quantify this compound in complex matrices?

Methodological Answer: Quantitative analysis employs HPLC coupled with diode-array detection (DAD) at 310 nm (λmax for coumarate) . Calibration curves using purified standards (0.1–100 µg/mL) ensure accuracy. For low-abundance samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode enhances sensitivity .

Advanced Research Questions

Q. How should researchers design dose-response experiments to evaluate the bioactivity of this compound?

Methodological Answer: Apply the PICOT framework :

- P (Population): Cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays).

- I (Intervention): Dose ranges (e.g., 1–100 µM) dissolved in DMSO (<0.1% final concentration).

- C (Comparison): Positive controls (e.g., dexamethasone) and solvent-only negatives.

- O (Outcome): IC50 values for cytokine inhibition (e.g., TNF-α via ELISA).

- T (Time): Time-course studies (e.g., 6–24 hours) to assess kinetic effects .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Conduct a systematic review using PRISMA guidelines to assess study heterogeneity. Variables causing discrepancies include:

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Methodological Answer: Use Quantitative Structure-Property Relationship (QSPR) models to predict logP (lipophilicity), solubility, and bioavailability. Tools like CC-DPS integrate quantum chemistry and neural networks to simulate ADMET profiles . Molecular docking (e.g., AutoDock Vina) identifies potential targets (e.g., COX-2 enzyme) by analyzing hydrogen bonding with the glucosyl moiety.

Q. What methodological safeguards ensure data integrity in studies on this compound?

Methodological Answer: Adhere to ICH-GCP guidelines for preclinical studies:

Q. How can researchers investigate the metabolic stability of this compound in human hepatocytes?

Methodological Answer: Use pooled cryopreserved hepatocytes (e.g., 1 million cells/mL) incubated with 10 µM compound. Sample at 0, 15, 30, 60, and 120 minutes. Quench reactions with acetonitrile and analyze via LC-MS/MS. Calculate half-life () using non-compartmental analysis. Compare with β-glucuronidase inhibitors to assess enzymatic degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.